An In-Depth Technical Guide to (4-Bromo-3-fluorophenyl)methanamine Hydrochloride: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to (4-Bromo-3-fluorophenyl)methanamine Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Bromo-3-fluorophenyl)methanamine hydrochloride, bearing the CAS Number 1214342-53-6, is a strategically important building block in medicinal chemistry and drug development.[1][2] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a reactive aminomethyl group on a phenyl ring, offers medicinal chemists a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, safety considerations, and applications of this compound, with a particular focus on its role in the development of targeted therapies such as kinase inhibitors and proteolysis-targeting chimeras (PROTACs).
Introduction: The Strategic Importance of Halogenated Phenylmethanamines
The incorporation of halogen atoms, particularly fluorine and bromine, into pharmaceutical candidates is a widely employed strategy to modulate their physicochemical and pharmacokinetic properties. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while bromine serves as a crucial handle for various cross-coupling reactions, enabling the construction of diverse molecular libraries. The presence of a primary amine in (4-Bromo-3-fluorophenyl)methanamine hydrochloride provides a nucleophilic site for further functionalization, making it a valuable synthon for building complex drug-like molecules.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of (4-Bromo-3-fluorophenyl)methanamine hydrochloride is essential for its effective use in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 1214342-53-6 | [1][3] |
| Molecular Formula | C₇H₈BrClFN | [1] |
| Molecular Weight | 240.50 g/mol | [1] |
| Appearance | White to off-white powder | N/A |
| Purity | Typically ≥97% | [1] |
| Storage | Room temperature | [1] |
Spectroscopic Characterization:
The structural integrity of (4-Bromo-3-fluorophenyl)methanamine hydrochloride is typically confirmed using a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (CH₂), and the ammonium protons (NH₃⁺). The coupling patterns of the aromatic protons will be influenced by both the bromine and fluorine substituents.
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¹³C NMR: The carbon NMR spectrum will display distinct resonances for the seven carbon atoms in the molecule, with the carbon atoms attached to bromine and fluorine exhibiting characteristic chemical shifts.
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Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).
Synthesis of (4-Bromo-3-fluorophenyl)methanamine Hydrochloride
The synthesis of (4-Bromo-3-fluorophenyl)methanamine hydrochloride can be achieved through several synthetic routes, primarily starting from commercially available precursors such as 4-bromo-3-fluorobenzonitrile or 4-bromo-3-fluorobenzaldehyde.
Synthetic Pathways Overview
Two principal retrosynthetic pathways are commonly considered for the preparation of the target molecule.
Caption: Retrosynthetic analysis of (4-Bromo-3-fluorophenyl)methanamine hydrochloride.
Experimental Protocol: Route A - Reduction of 4-Bromo-3-fluorobenzonitrile
This route involves the reduction of the nitrile functionality to a primary amine. Borane complexes are often preferred for this transformation due to their chemoselectivity.
Step 1: Reduction of 4-Bromo-3-fluorobenzonitrile to (4-Bromo-3-fluorophenyl)methanamine
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Materials:
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4-Bromo-3-fluorobenzonitrile
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Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
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Anhydrous Tetrahydrofuran (THF)
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Hydrochloric acid (HCl) solution (e.g., 2 M aqueous)
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Sodium hydroxide (NaOH) solution (e.g., 2 M aqueous)
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Ethyl acetate
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Anhydrous sodium sulfate
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Procedure:
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In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-3-fluorobenzonitrile (1 equivalent) in anhydrous THF.
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Cool the solution to 0 °C in an ice bath.
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Slowly add the borane-tetrahydrofuran complex solution (typically 1.5-2.0 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
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Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of a 2 M HCl solution until gas evolution ceases.
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Basify the aqueous layer to a pH > 10 with a 2 M NaOH solution.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-Bromo-3-fluorophenyl)methanamine.
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Step 2: Formation of the Hydrochloride Salt
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Materials:
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Crude (4-Bromo-3-fluorophenyl)methanamine
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Anhydrous diethyl ether or ethyl acetate
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HCl solution in diethyl ether or isopropanol
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Procedure:
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Dissolve the crude free amine in a minimal amount of anhydrous diethyl ether or ethyl acetate.
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Slowly add a solution of HCl in diethyl ether or isopropanol dropwise with stirring.
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A white precipitate of (4-Bromo-3-fluorophenyl)methanamine hydrochloride will form.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.
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Experimental Protocol: Route B - Reductive Amination of 4-Bromo-3-fluorobenzaldehyde
This alternative route utilizes the corresponding aldehyde and converts it to the primary amine in a one-pot reaction.
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Materials:
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4-Bromo-3-fluorobenzaldehyde
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Ammonia source (e.g., ammonium acetate, aqueous ammonia)
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Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃))
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Methanol or another suitable solvent
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Acetic acid (if using NaBH₃CN)
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Work-up reagents as described in Route A
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Procedure:
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Dissolve 4-bromo-3-fluorobenzaldehyde (1 equivalent) and the ammonia source (e.g., ammonium acetate, 5-10 equivalents) in methanol.
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If using sodium cyanoborohydride, add a catalytic amount of acetic acid to facilitate imine formation.
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Add the reducing agent (1.5-2.0 equivalents) portion-wise to the reaction mixture.
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Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
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Upon completion, quench the reaction and work up as described in Route A to isolate the free amine.
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Convert the free amine to the hydrochloride salt as described in Route A, Step 2.
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Applications in Drug Discovery and Development
(4-Bromo-3-fluorophenyl)methanamine hydrochloride is a valuable building block for the synthesis of biologically active molecules, particularly in the areas of oncology and immunology.
Role in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. The 4-anilinoquinazoline scaffold is a common core structure in many FDA-approved kinase inhibitors. The (4-Bromo-3-fluorophenyl)methanamine moiety can be incorporated into novel kinase inhibitors, where the bromine atom can be used for further elaboration through cross-coupling reactions to explore the inhibitor's structure-activity relationship (SAR).
Caption: Application in the synthesis of kinase inhibitors.
Utility in the Development of PROTACs
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. (4-Bromo-3-fluorophenyl)methanamine hydrochloride can serve as a versatile building block for the synthesis of PROTAC linkers or as part of the ligand for the target protein. The bromine atom provides a convenient point for attaching the linker or for further modification.
Safety and Handling
(4-Bromo-3-fluorophenyl)methanamine hydrochloride should be handled with appropriate safety precautions in a laboratory setting.
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Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May also cause respiratory irritation.
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Precautionary Statements:
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Wear protective gloves, eye protection, and face protection.
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Use only in a well-ventilated area.
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Avoid breathing dust/fume/gas/mist/vapors/spray.
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Wash hands thoroughly after handling.
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First Aid Measures:
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If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If on skin: Wash with plenty of soap and water.
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If inhaled: Remove person to fresh air and keep comfortable for breathing.
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If swallowed: Call a poison center or doctor if you feel unwell.
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Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.
Conclusion
(4-Bromo-3-fluorophenyl)methanamine hydrochloride is a highly functionalized and versatile building block with significant potential in drug discovery and development. Its unique combination of a reactive amine, a synthetically tractable bromine atom, and a metabolically stabilizing fluorine atom makes it an attractive starting material for the synthesis of novel kinase inhibitors, PROTACs, and other targeted therapies. The synthetic routes outlined in this guide provide a practical framework for its preparation, enabling researchers to leverage its potential in their drug discovery programs. As with all chemical reagents, proper safety precautions must be observed during its handling and use.
References
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